![molecular formula C16H10BrCl2N3OS2 B2821303 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide CAS No. 392302-98-6](/img/structure/B2821303.png)
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide
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Overview
Description
The compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen in its ring structure . The presence of bromobenzyl and dichlorobenzamide groups suggests that it may have interesting chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography . This provides information about the arrangement of atoms in the molecule and their bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, these properties have been determined using various analytical techniques .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide:
Antifungal Activity
This compound has shown promising antifungal properties. It can inhibit the growth of various fungal strains, making it a potential candidate for developing antifungal medications. The presence of the thiadiazole ring and bromobenzyl group enhances its ability to disrupt fungal cell membranes .
Antibacterial Applications
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves interfering with bacterial cell wall synthesis and protein function, which could be useful in treating bacterial infections .
Anticancer Potential
The compound has been studied for its anticancer properties. It can induce apoptosis in cancer cells by activating specific cellular pathways and inhibiting cell proliferation. This makes it a potential candidate for cancer therapy, particularly in targeting resistant cancer cell lines .
Anti-inflammatory Effects
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide has demonstrated anti-inflammatory properties in various studies. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .
Antioxidant Properties
This compound also exhibits antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress. This property is valuable in preventing cellular damage and could be applied in developing treatments for diseases caused by oxidative stress .
Future Directions
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2N3OS2/c17-11-3-1-9(2-4-11)8-24-16-22-21-15(25-16)20-14(23)10-5-12(18)7-13(19)6-10/h1-7H,8H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLBCDYUQUFJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide |
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